Eprinomectin is a semi-synthetic macrocyclic lactone [, ], belonging to the avermectin/milbemycin family of compounds [, , ]. It is a broad-spectrum endectocide [, ] widely used in veterinary medicine for the control and treatment of various internal and external parasites in livestock [, , , , , , ]. Eprinomectin is the 4″-epimer of ivermectin [, ]. It exhibits a low milk to plasma ratio, allowing its use in lactating animals [].
Eprinomectin is classified as a broad-spectrum antiparasitic agent. It is specifically noted for its efficacy in treating various parasitic infections in livestock, making it a crucial component in veterinary medicine. The chemical structure of eprinomectin is closely related to that of ivermectin, another well-known antiparasitic drug, but differs in its specific applications and safety profile in food-producing animals .
Eprinomectin is synthesized through a chemical process that begins with abamectin, which itself is produced via fermentation. The synthesis involves several steps:
The synthesis parameters include controlling temperature, pH, and reaction time to optimize yield and purity .
Eprinomectin is characterized by a complex molecular structure that includes a macrocyclic lactone ring. Its molecular formula is , and it has a molecular weight of approximately 467.55 g/mol. The structure features multiple stereocenters, contributing to its biological activity.
Eprinomectin undergoes various chemical reactions, particularly during degradation processes:
These reactions are critical for understanding eprinomectin's environmental impact and its persistence in agricultural settings .
Eprinomectin exerts its antiparasitic effects primarily by binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to:
Eprinomectin's selectivity for parasite channels over mammalian channels contributes to its safety profile in livestock applications .
Eprinomectin has significant applications in veterinary medicine:
Eprinomectin's broad-spectrum efficacy makes it an essential tool for maintaining animal health and productivity within livestock management systems .
Macrocyclic lactones (MLs), including eprinomectin, exert their anthelmintic and acaricidal effects primarily through modulation of ligand-gated chloride channels unique to invertebrates. These compounds target:
The specificity for invertebrate targets stems from fundamental neurobiological differences between vertebrates and invertebrates. Mammalian GABA receptors exhibit 100-fold lower sensitivity to MLs due to structural variations in binding domains and the absence of GluCl homologs [1] [9]. This differential sensitivity underpins the selective toxicity of eprinomectin in parasites versus host species.
Table 1: Macrocyclic Lactone Targets in Parasites
Ion Channel Type | Parasite Affected | Biological Consequence |
---|---|---|
Glutamate-gated Cl⁻ | Nematodes, Arachnids | Paralysis → Death |
GABA-gated Cl⁻ | Insects, Acarines | Hyperpolarization → Paralysis |
pH-sensitive Cl⁻ | Dirofilaria spp. | Reduced motility |
Eprinomectin binds with high affinity to GluClα subunits, particularly the GluClα3B isoform prevalent in economically significant parasites like Haemonchus contortus. Molecular studies reveal:
Electrophysiological studies in Xenopus oocytes expressing H. contortus GluClα3B demonstrate that eprinomectin-induced currents are:
Table 2: Pharmacodynamic Properties of Eprinomectin at GluCl Channels
Parameter | Value | Experimental System |
---|---|---|
EC₅₀ (direct activation) | 0.1 ± 1.0 nM | H. contortus GluClα3B [2] |
Potentiation of glutamate | 5-10 fold at 0.1 nM | Recombinant nematode channels |
Association rate (kₒₙ) | 1.2 × 10⁴ M⁻¹s⁻¹ | Radioligand binding assays |
Dissociation half-life | >24 hours | Radiolabelled ivermectin displacement |
Eprinomectin demonstrates distinct efficacy profiles compared to other MLs:
The C4" epi-amino modification (Fig 1) confers critical advantages:
Ivermectin: C4" = OH Eprinomectin: C4" = NHCOCH₃
This single alteration:
Field resistance to eprinomectin is increasingly documented:
Table 3: Resistance Development to Macrocyclic Lactones
Species | Resistance Prevalence | Key Mutations | Cross-Resistance Factor |
---|---|---|---|
H. contortus (FR) | 5/5 dairy farms (2023) | GluClα3B L256F | 2.6-3.2 fold [6] |
C. oncophora (BR) | 37% herds (2021) | Pgp-9 overexpression | 4.8 fold [4] [9] |
R. microplus (BR) | 58% fields (2021) | GluCl D Q27H + G323D | 7.1 fold [4] |
ConclusionsEprinomectin's unique pharmacological profile stems from its high-affinity interaction with glutamate-gated chloride channels and structural modifications that enhance parasite-selective toxicity. While its efficacy against key veterinary parasites remains superior to earlier MLs, emerging resistance necessitates vigilant monitoring of target mutations and integrated parasite management. Future developments should focus on diagnostic markers for resistance detection and novel combinations preserving clinical utility.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7